Magnesium di(D-glycero-D-gulo-heptonate)

Description

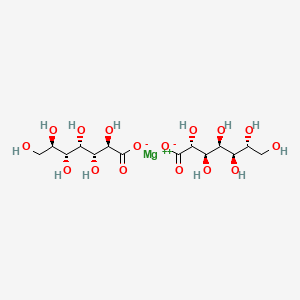

Structure

2D Structure

Properties

CAS No. |

74347-32-3 |

|---|---|

Molecular Formula |

C14H26MgO16 |

Molecular Weight |

474.65 g/mol |

IUPAC Name |

magnesium bis((2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate) |

InChI |

InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3+,4-,5+,6+;/m00./s1 |

InChI Key |

MMSNUIOBUPTENW-PBSMXUIESA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

Related CAS |

87-74-1 (Parent) |

Origin of Product |

United States |

Synthetic Routes and Chemical Modifications of Magnesium Gluceptate for Research Applications

General Principles of Gluceptate Salt Synthesis

The formation of magnesium gluceptate first requires the synthesis of its parent acid, gluceptic acid (D-glycero-D-gulo-heptonic acid). This acid is then neutralized with a magnesium source to form the desired salt.

Gluceptic acid is a seven-carbon sugar acid. Its synthesis can be approached through several established chemical pathways, primarily involving the extension of a six-carbon sugar or the direct oxidation of a seven-carbon sugar.

One of the classic methods for synthesizing α-hydroxy acids from sugars is the Kiliani-Fischer synthesis . This method extends the carbon chain of an aldose. In the context of gluceptic acid, the process starts with D-glucose. chemsynlab.com

Cyanohydrin Formation : D-glucose is treated with hydrogen cyanide (HCN), which adds to the aldehyde group, forming two epimeric cyanohydrins.

Hydrolysis : The nitrile groups of the cyanohydrins are then hydrolyzed to carboxylic acid groups. This is typically achieved under acidic or basic conditions, followed by acidification, yielding a mixture of D-glycero-D-gulo-heptonic acid and its C2 epimer, D-glycero-D-ido-heptonic acid. chemsynlab.com The former is the precursor to gluceptate.

Another significant synthetic route is the direct oxidation of a suitable heptose precursor . evitachem.com

Aldose Oxidation : D-glycero-D-gulo-heptose can be directly oxidized at the C1 aldehyde position to yield D-glycero-D-gulo-heptonic acid. evitachem.com This selective oxidation can be performed using mild oxidizing agents.

The following table summarizes these primary synthetic routes.

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| D-Glucose | 1. Hydrogen Cyanide (HCN)2. Acid or Base (for hydrolysis) | Glucoheptonic acid cyanohydrin | D-glycero-D-gulo-heptonic acid | chemsynlab.com |

| D-glycero-D-gulo-heptose | Mild Oxidizing Agents (e.g., Bromine water) | - | D-glycero-D-gulo-heptonic acid | evitachem.com |

| Corn Syrup | Calcium cyanide, then acidification | Calcium glucoheptonate | D-glycero-D-gulo-heptonic acid | chemsynlab.com |

Upon evaporation, gluceptic acid can lactonize, forming large, sweet-tasting crystals. chemsynlab.com

Once gluceptic acid is obtained, it can be converted to its magnesium salt. This is a straightforward acid-base reaction. A magnesium-containing base, such as magnesium oxide or magnesium hydroxide, is reacted with the gluceptic acid solution.

General Reaction: 2 C₇H₁₃O₈⁻ (Gluceptic Acid) + MgO (Magnesium Oxide) → Mg(C₇H₁₃O₈)₂ (Magnesium Gluceptate) + H₂O

The primary utility of converting gluceptic acid to its magnesium salt in a research context lies in its properties as a chelating agent. Gluceptate is an effective sequestrant for divalent and trivalent metal ions, including Ca²⁺, Fe³⁺, and notably, Mg²⁺. perflavory.comconnectchemicals.com This ability to form stable, soluble complexes with magnesium is crucial. jungbunzlauer.com In biological systems research, maintaining magnesium bioavailability and preventing its precipitation is often necessary. The gluceptate ligand sequesters the magnesium ion, keeping it soluble and available for enzymatic reactions or cellular transport studies. researchgate.netmedtigo.com This property is analogous to that of magnesium gluconate, which is prepared from magnesia and gluconic acid. researchgate.net

Derivatization Strategies for Gluceptic Acid and Analogues in Chemical Synthesis

The polyfunctional nature of gluceptic acid, with one carboxylic acid group and multiple secondary hydroxyl groups, makes it a versatile chiral synthon for organic synthesis. googleapis.comnih.gov

Gluceptic acid and its derivatives serve as valuable starting materials for synthesizing more complex molecules. The inherent chirality of the molecule, derived from its sugar precursor, makes it an excellent building block for enantioselective synthesis. For instance, 2,6-anhydro-D-glycero-D-gulo-heptonic acid has been used as the starting material in a multi-step synthesis to produce prochiral substrates for probing the function of D-glucosyl-mobilizing enzymes. nih.gov This demonstrates the utility of the gluceptic acid framework in creating highly specialized tools for biochemical research. The synthesis of methyl 2,3:4,5:6,7-tri-O-isopropylidene-D-glycero-D-gulo-heptonate from sodium α-D-glucoheptonate highlights the use of protecting groups to isolate specific reactive sites for further modification. google.com

The functional groups of gluceptic acid can be selectively modified to create a wide range of derivatives.

Reactions of the Carboxylic Acid Group :

Reduction : The carboxylic acid can be reduced to a primary alcohol (a hepton-heptitol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride. evitachem.com

Esterification : The carboxyl group readily undergoes esterification with alcohols in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a Steglich esterification. chemguide.co.ukchemistrysteps.comwikipedia.org

Amide Formation : Coupling with amines to form amides is also a common transformation, typically facilitated by peptide coupling reagents to prevent racemization. thermofisher.com

Reactions of the Hydroxyl Groups :

Substitution : The hydroxyl groups can be replaced by other functional groups. For example, treatment with reagents like thionyl chloride or phosphorus tribromide can lead to halogenated derivatives.

Protection/Acylation : The hydroxyl groups can be protected by converting them into esters (e.g., acetates) or ethers (e.g., benzyl (B1604629) ethers) to allow for selective reaction at the carboxylic acid terminus or another specific hydroxyl group. nih.gov The formation of isopropylidene ketals (acetonides) by reacting with acetone (B3395972) under acidic conditions is a common strategy for protecting vicinal diols. google.com

Oxidation Reactions :

Further oxidation of gluceptic acid with strong oxidizing agents like nitric acid can yield heptaric acid derivatives (dicarboxylic acids). evitachem.com

The following table summarizes key derivatization reactions.

| Functional Group | Reaction Type | Reagents | Product Type | Reference(s) |

| Carboxylic Acid | Reduction | Lithium aluminum hydride (LiAlH₄) | Heptitol (polyol) | evitachem.com |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | chemguide.co.ukchemistrysteps.com |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | thermofisher.com |

| Hydroxyl Groups | Halogenation | Thionyl chloride (SOCl₂) | Chloro-derivative | |

| Hydroxyl Groups | Acylation | Acetic anhydride | Acetyl ester | nih.gov |

| Carboxylic Acid | Further Oxidation | Nitric acid | Heptaric acid | evitachem.com |

Methodological Considerations for Novel Magnesium Gluceptate Analogues

The development of novel analogues of magnesium gluceptate is a key area of research for creating compounds with tailored properties. This involves the strategic modification of the gluceptic acid scaffold. The goal is often to enhance biological activity, improve selectivity for a particular enzyme or receptor, or alter physicochemical properties like lipophilicity. thieme-connect.com

Strategies for creating novel analogues often mirror those used in the development of other sugar-based compounds, such as sialic acid or sugar amino acid analogues. sfu.canih.gov Key methodological considerations include:

Scaffold Modification : The seven-carbon backbone can be altered. For example, synthetic routes can be designed to produce analogues with different stereochemistry at one or more of the chiral centers. This can have a profound impact on the biological recognition of the molecule.

Functional Group Interconversion : As detailed in section 2.2.2, the existing functional groups can be converted to others. For instance, replacing a hydroxyl group with an amino group creates an amino sugar acid analogue, which can fundamentally change its interaction with biological targets. nih.gov The synthesis of sugar-fused γ-aminobutyric acid (GABA) analogues demonstrates how a sugar platform can be engineered to present a specific pharmacophore. thieme-connect.com

Late-Stage Functionalization : Synthetic strategies are often designed to introduce key functional groups at a late stage. This allows for the creation of a diverse library of analogues from a common intermediate. For example, a synthetic pathway toward legionaminic acid analogues was designed for the late-stage introduction of the C-7 nitrogen functionality, enabling the synthesis of various C-7 amide derivatives. rsc.org

Computational Modeling : Before synthesis, computational methods can be used to model the interaction of potential analogues with a target protein, helping to prioritize candidates that are most likely to have the desired activity.

The synthesis of these novel analogues requires a sophisticated use of protecting group chemistry to ensure that reactions occur only at the desired positions on the polyfunctional scaffold. google.com The ultimate goal is to generate new chemical entities with enhanced utility for specific research applications, building upon the versatile chiral framework provided by gluceptic acid.

Design and Synthesis of Modified Gluceptate Structures for Targeted Magnesium Delivery

The pursuit of enhanced therapeutic profiles for mineral supplements has led researchers to explore the chemical modification of existing compounds. In the context of magnesium, the gluceptate salt, while utilized, presents opportunities for structural alteration to improve its delivery to specific biological targets. The core concept revolves around the principles of chelation, where the magnesium ion is bound to a larger organic molecule, in this case, a modified gluceptate ligand. supplementfactoryuk.com This approach aims to create a more stable and bioavailable compound.

The design of modified gluceptate structures is a strategic process involving the introduction of specific functional groups to the glucoheptonic acid backbone before its complexation with magnesium. These modifications are not arbitrary; they are rationally designed to influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, researchers might aim to increase the lipophilicity of the complex to enhance its ability to cross cellular membranes, a critical step for intracellular magnesium delivery. This can be achieved by attaching lipid-soluble moieties to the gluceptate structure.

Another avenue of research focuses on creating prodrugs, where the magnesium gluceptate is chemically altered to be inactive until it reaches a specific physiological environment, such as the acidic milieu of a tumor or an area of inflammation. researchgate.net The synthesis of these modified structures often involves multi-step organic reactions. For example, esterification or etherification at the hydroxyl groups of the glucoheptonic acid can introduce new functionalities. The choice of reactants and reaction conditions is critical to ensure the desired modification occurs without degrading the core structure.

Furthermore, the attachment of targeting ligands represents a sophisticated strategy for directing magnesium gluceptate to specific cells or tissues. These ligands can be antibodies, peptides, or other small molecules that recognize and bind to unique receptors on the surface of target cells. This active targeting approach holds promise for applications where localized magnesium delivery is desirable. The synthesis of such targeted conjugates requires precise control over the chemistry to link the targeting moiety to the modified gluceptate without interfering with the magnesium chelation site or the ligand's binding affinity.

The overarching goal of these synthetic endeavors is to create novel magnesium compounds with superior performance characteristics compared to the parent molecule. This includes not only improved bioavailability but also potentially reduced side effects and the ability to address specific pathological conditions more effectively. researchgate.net

Evaluation of Physicochemical Attributes Influencing Research Formulation Stability

The stability of a research formulation is a critical determinant of its viability and the reliability of experimental outcomes. For magnesium gluceptate and its modified derivatives, a thorough evaluation of their physicochemical attributes is essential to ensure the integrity of the compound throughout its synthesis, storage, and application in research settings. Several key parameters are scrutinized to predict and control the stability of these formulations.

One of the most significant factors is the pH of the formulation. The solubility and stability of magnesium complexes are often pH-dependent. mdpi.com Changes in pH can lead to the dissociation of the magnesium from the gluceptate ligand or promote degradation reactions such as hydrolysis. researchgate.net For liquid formulations, maintaining an optimal pH range is crucial to prevent precipitation and ensure the compound remains in solution. google.com Researchers often employ buffering agents to stabilize the pH and mitigate these risks.

Temperature is another critical factor. Elevated temperatures can accelerate chemical degradation pathways and alter the physical properties of the formulation. nih.gov For solid forms of modified magnesium gluceptate, high temperatures can lead to melting or decomposition. nih.gov Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to determine the thermal stability of these compounds and identify critical temperature thresholds. nih.govnih.gov

The hygroscopicity , or the tendency of a substance to absorb moisture from the air, of the powdered form of modified magnesium gluceptate is also a key consideration for storage and handling. Moisture absorption can lead to physical changes like caking and can also initiate chemical degradation.

The choice of excipients in a research formulation can significantly impact the stability of the active compound. researchgate.net Incompatibilities between the modified magnesium gluceptate and excipients can lead to chemical reactions that degrade the compound or alter its performance. nih.gov For instance, certain fillers or binders might react with the hydroxyl groups of the gluceptate moiety. Compatibility studies are therefore essential during the pre-formulation stage to select appropriate and inert excipients.

The crystalline structure versus the amorphous state of the solid compound also plays a role in stability. Crystalline forms are generally more stable than their amorphous counterparts, which can be more prone to chemical and physical instability. nih.gov Powder X-ray diffraction (PXRD) is a technique used to characterize the solid-state properties of the synthesized compounds.

Finally, for formulations intended for parenteral administration, the stability in various infusion fluids is a critical parameter. The compatibility of the modified magnesium gluceptate with common intravenous fluids needs to be assessed to prevent precipitation or degradation upon dilution.

By carefully evaluating these physicochemical attributes, researchers can develop stable and reliable formulations of modified magnesium gluceptate, which is fundamental for obtaining reproducible and meaningful results in research applications.

Table of Research Findings on Modified Gluceptate Structures

| Modification Strategy | Intended Outcome for Targeted Delivery | Relevant Research Findings |

|---|---|---|

| Increased Lipophilicity | Enhanced cell membrane permeability for intracellular delivery. | Attaching lipid-soluble moieties to the gluceptate backbone can improve transport across biological membranes. |

| Prodrug Design | Activation of the compound at specific physiological sites (e.g., acidic tumor microenvironment). | Chemical modifications can render the magnesium complex inactive until cleaved by specific enzymes or pH conditions at the target site. researchgate.net |

| Targeting Ligand Conjugation | Active delivery to specific cell types expressing unique surface receptors. | Conjugation with antibodies or peptides allows for receptor-mediated uptake, increasing local concentration and efficacy. researchgate.net |

Table of Physicochemical Attributes and Their Influence on Stability

| Physicochemical Attribute | Influence on Formulation Stability | Analytical Techniques for Evaluation |

|---|---|---|

| pH | Affects solubility, complex dissociation, and hydrolysis. mdpi.comgoogle.com | Potentiometry, pH meters |

| Temperature | Can accelerate chemical degradation and cause physical changes like melting. nih.gov | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) nih.govnih.gov |

| Excipient Compatibility | Incompatible excipients can cause chemical degradation of the active compound. researchgate.netnih.gov | Isothermal Stress Testing, Differential Scanning Calorimetry (DSC) |

| Solid-State Form | Crystalline forms are generally more stable than amorphous forms. nih.gov | Powder X-ray Diffraction (PXRD) nih.gov |

| Hygroscopicity | Moisture absorption can lead to physical instability and chemical degradation. | Dynamic Vapor Sorption (DVS) |

Computational and Theoretical Investigations of Magnesium Gluceptate Molecular Interactions

Molecular Docking and Dynamics Simulations of Magnesium Ion-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational biology for exploring the interactions between ions and biological macromolecules. These methods allow researchers to predict binding sites, understand conformational changes, and calculate binding affinities.

The behavior of the Mg²⁺ ion in biological systems is dictated by its interaction with surrounding molecules, primarily water and organic ligands, which form distinct coordination spheres. Computational studies have been instrumental in characterizing these spheres.

Researchers use methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory to study the structures and binding enthalpies of hydrated magnesium ions. acs.org These studies consistently show that Mg²⁺ favors an octahedral coordination, typically with six ligands. researchgate.netgatech.edu In an aqueous environment, this results in the stable hexahydrated complex, [Mg(H₂O)₆]²⁺. acs.orgaimspress.com The first coordination shell contains six water molecules directly bound to the ion, while a second shell can contain up to 12 additional water molecules hydrogen-bonded to the first shell. acs.org

Natural Bond Orbital (NBO) analysis, a computational method, reveals significant charge transfer from the ligand's oxygen atoms to the Mg²⁺ ion, which stabilizes the complex. aimspress.com The presence of water molecules in the second coordination sphere can further increase this charge transfer. aimspress.com MD simulations complement these quantum mechanical calculations by providing a dynamic picture of the ion's environment, showing that the hexahydrated state of Mg²⁺ is remarkably stable, with slow exchange rates for the water molecules in its first shell compared to other cations like Na⁺. gatech.edutandfonline.com

| Finding | Computational Method(s) | Key Insight | Reference |

|---|---|---|---|

| Stable Coordination Number | DFT, MP2, Database Analysis (CSD, PDB) | Mg²⁺ unambiguously prefers a six-coordinate, octahedral geometry in biological systems. | acs.orgresearchgate.netgatech.edu |

| Hydration Shell Structure | DFT, MP2 | A stable model consists of a first shell with 6 water molecules and a second shell with 12, forming an integrated hydrogen-bonding network. | acs.org |

| Charge Transfer | DFT with NBO Analysis | Significant charge is transferred from ligand oxygen atoms to the Mg²⁺ ion, stabilizing the complex. This transfer is enhanced by the second hydration shell. | aimspress.com |

| Coordination Dynamics | Molecular Dynamics (MD) | The first hydration shell of Mg²⁺ is kinetically inert, with water exchange being orders of magnitude slower than for monovalent cations like Na⁺. | gatech.edu |

Magnesium ions are essential for the structure and function of polyphosphate-containing biomolecules like Adenosine triphosphate (ATP), Deoxyribonucleic acid (DNA), and Ribonucleic acid (RNA). MD simulations and related techniques have provided detailed pictures of these interactions.

ATP: In cells, ATP predominantly exists as a complex with Mg²⁺. diva-portal.org Simulations show that Mg²⁺ coordinates with the phosphate (B84403) oxygen atoms of ATP, neutralizing the negative charge and preparing it for enzymatic reactions. diva-portal.orgaip.org All-atom MD simulations have revealed a diversity of coordination states, with Mg²⁺ interacting with one to four oxygen atoms from the α, β, and γ phosphates. aip.org These interactions are crucial for activating ATP for phosphoryl transfer. diva-portal.org

DNA and RNA: The strong negative charge of the phosphate backbone of nucleic acids requires shielding by cations for proper folding and stability. MD simulations show that Mg²⁺ ions bind to both the major and minor grooves of DNA, retaining their hydration shell. tandfonline.com For RNA, which adopts more complex three-dimensional structures, Mg²⁺ binding is critical. Simulations using methods like bias-exchange metadynamics have been employed to calculate the binding affinities of Mg²⁺ to specific sites on RNA duplexes. nih.gov These studies differentiate between "inner-sphere" binding, where Mg²⁺ directly contacts the RNA, and "outer-sphere" binding, where a water molecule mediates the interaction. diva-portal.orgnih.govacs.org The phosphate backbone is the primary binding site, but interactions with nucleobases also occur. nih.gov

| Molecule | Computational Method | Primary Binding Mode | Functional Implication | Reference |

|---|---|---|---|---|

| ATP | MD, QM/MM | Coordinates with β and γ-phosphate oxygens; can also involve the α-phosphate. | Stabilizes ATP conformation and activates it for phosphoryl transfer in kinases. | diva-portal.orgaip.org |

| DNA | MD | Binds as a hexahydrated ion in the major groove, interacting with phosphate oxygens. | Neutralizes backbone repulsion, contributing to duplex stability. | tandfonline.com |

| RNA | MD, Bias-Exchange Metadynamics | Inner-sphere (direct) and outer-sphere (water-mediated) binding, primarily to phosphate oxygens. | Crucial for folding into complex tertiary structures and for catalytic function. | gatech.edunih.govacs.org |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Magnesium-Dependent Enzymatic Catalysis

For reactions involving bond breaking and formation, pure molecular mechanics methods are insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the state-of-the-art for studying enzymatic reactions. In this approach, the reactive center (e.g., the phosphate groups of ATP, key amino acid residues, and the Mg²⁺ ion) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent is modeled using classical molecular mechanics.

Phosphoryl transfer—the transfer of a phosphate group from a donor like ATP to a substrate—is a fundamental biological reaction catalyzed by enzymes such as kinases and phosphatases, which are critically dependent on Mg²⁺. diva-portal.org QM/MM simulations have been pivotal in clarifying the reaction mechanism. researchgate.net

Computational studies have explored whether the reaction proceeds through an associative (where the new bond forms before the old one breaks) or a dissociative (where the old bond breaks first, forming a metaphosphate intermediate) mechanism. acs.org The results often depend on the specific enzyme and the computational model used. For instance, in cyclin-dependent kinase 2 (CDK2), QM/MM studies suggest a dissociative, base-assisted mechanism is favored. researchgate.netplos.org The Mg²⁺ ion is essential in these reactions; it coordinates the phosphate groups of ATP, neutralizing their negative charge, stabilizing the developing negative charge on the transition state, and properly orienting the substrate for nucleophilic attack. researchgate.netnih.gov Some studies also suggest that the presence of a second Mg²⁺ ion can further lower the activation energy barrier, enhancing catalytic efficiency by reducing electrostatic repulsion. researchgate.net

The classical view of an enzyme reaction proceeding through a single, well-defined transition state (TS) has been refined by computational studies. QM/MM calculations have revealed that for many enzymes, the reaction proceeds through a broad, structurally diverse Transition-State Ensemble (TSE) . elifesciences.orgelifesciences.orgresearchgate.net

In the case of adenylate kinase, a Mg²⁺-dependent enzyme, simulations show that the TSE is significantly broader and more delocalized in the presence of the Mg²⁺ cofactor than in its absence. elifesciences.orgelifesciences.org This means there is not one single high-energy structure the reaction must pass through, but rather a wide set of energetically similar conformations that are all competent for reaction. researchgate.net This conformational diversity at the peak of the energy barrier is a key feature of efficient enzyme catalysis. elifesciences.orgresearchgate.net The Mg²⁺ ion contributes to this by acting as an electrostatic "pivot" for the phosphoryl group and stabilizing a range of productive active-site architectures that resemble the transition state. osti.gov

Enzyme catalysis accelerates reactions by lowering the free energy of activation (ΔG‡). This barrier is composed of both enthalpic (ΔH‡, related to bond energies and electrostatic interactions) and entropic (ΔS‡, related to disorder and conformational freedom) contributions. QM/MM simulations, combined with experimental kinetics, can dissect these components. elifesciences.orgarxiv.org

It is well-established that Mg²⁺ contributes to catalysis by lowering the enthalpic barrier. elifesciences.orgelifesciences.org It does this through strong electrostatic interactions that stabilize the highly negative charge of the phosphoryl group in the transition state. rub.de More strikingly, recent computational and experimental work on adenylate kinase has shown that Mg²⁺ also provides a significant catalytic advantage by lowering the entropic barrier (making ΔS‡ less negative). elifesciences.orgelifesciences.org This is a direct consequence of the broad, delocalized TSE. By allowing the reaction to proceed through a wider range of conformations, the enzyme avoids the large entropic penalty associated with forcing the system through a single, highly ordered transition state. gatech.eduelifesciences.orgarxiv.org

| Condition | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Key Role of Divalent Cation | Reference |

|---|---|---|---|---|

| With Ca²⁺ (Mg²⁺ mimic) | 15.3 ± 0.5 | -5.7 ± 1.6 | The presence of the cation significantly lowers both the enthalpic and entropic barriers to the reaction. | elifesciences.orgelifesciences.org |

| Without Ca²⁺ | 16.7 ± 1.0 | -19.1 ± 3.1 |

Note: Data from experimental studies on adenylate kinase using Ca²⁺ as a stand-in for Mg²⁺, as the Mg²⁺-catalyzed reaction is too fast to measure accurately under these conditions. These results support the predictions from QM/MM simulations. elifesciences.org

Theoretical Modeling of Magnesium Gluceptate Coordination Chemistry

Theoretical modeling serves as a powerful tool to investigate the intricate atomic-level interactions that govern the structure and properties of coordination complexes like magnesium gluceptate. By employing sophisticated computational methods, researchers can build detailed models that provide insights beyond the reach of purely experimental techniques. These models are crucial for understanding the fundamental nature of the bonding between the magnesium ion and the gluceptate ligand, predicting molecular geometry, and interpreting experimental data.

Methodologies such as Density Functional Theory (DFT) are frequently used to optimize the geometry of metal complexes and calculate their energetic properties. nih.govnih.gov For magnesium gluceptate, this involves modeling the interaction between the Mg²⁺ cation and the gluceptate anion, which possesses multiple potential coordination sites, including a carboxylate group and several hydroxyl groups. A significant factor in the coordination chemistry of magnesium is its strong interaction with water molecules; therefore, computational models often must account for the presence of a hydration shell around the cation, which typically exists as a hexaaquamagnesium entity, [Mg(H₂O)₆]²⁺, in aqueous environments and solid hydrates. mdpi.commdpi.com

Computational assessment of the magnesium gluceptate complex focuses on quantifying the interactions between the central magnesium ion and the gluceptate ligand. The bond is primarily electrostatic in nature, a characteristic feature of interactions between hard metal cations like Mg²⁺ and oxygen-based ligands. mdpi.com Theoretical studies allow for the calculation of key parameters that define the stability and structure of the complex.

Research on similar metal-carboxylate systems using molecular dynamics and DFT reveals that factors such as coordination number, the geometry of the coordination sphere, and the specific atoms involved in bonding are critical. mdpi.comfrontiersin.org For instance, the carboxylate group of the gluceptate ligand can coordinate with the magnesium ion in either a monodentate (one oxygen atom) or a bidentate (both oxygen atoms) fashion. mdpi.com The hydroxyl groups along the ligand's carbon chain can also participate in coordination or form extensive hydrogen bond networks with surrounding water molecules, further stabilizing the entire structure. mdpi.com

Energy decomposition analysis can be performed computationally to parse the total interaction energy into distinct components, such as electrostatic, exchange-repulsion, and dispersion forces. mdpi.com Such analyses consistently show that for complexes involving alkaline earth metals like magnesium, electrostatic interactions provide the dominant contribution to the binding strength. mdpi.com The calculations can also determine the binding energy, which indicates the thermodynamic stability of the complex.

Table 1: Representative Theoretical Data for a Simplified Mg²⁺-Ligand System This table presents hypothetical yet representative data based on DFT calculations for magnesium complexes with similar oxygen-containing ligands to illustrate the type of information generated.

| Calculated Parameter | Value | Significance |

| Optimized Mg-O Bond Length (Carboxylate) | 2.05 - 2.15 Å | Indicates the distance between the magnesium ion and the coordinating oxygen atoms of the carboxylate group. |

| Optimized Mg-O Bond Length (Hydroxyl) | 2.10 - 2.20 Å | Represents the distance between the magnesium ion and coordinating oxygen atoms from hydroxyl groups or water. |

| Coordination Number of Mg²⁺ | 6 | The most common coordination number for magnesium, typically forming an octahedral geometry. frontiersin.org |

| Binding Energy (Gas Phase) | -350 to -450 kcal/mol | A large negative value signifies a strong, stable interaction between the magnesium ion and the ligand. |

| Mulliken Atomic Charge on Mg | +1.75 to +1.85 | Shows a significant, but not complete, transfer of electron density from the ligand to the metal, confirming the highly ionic nature of the bond. |

Prediction of Spectroscopic Signatures for Structural Elucidation

A significant application of theoretical modeling is the prediction of spectroscopic signatures, which can be used to validate and interpret experimental data for structural elucidation. nih.gov By calculating the properties of a proposed molecular structure, scientists can compare the theoretical spectrum with an experimental one to confirm if the correct structure has been identified.

Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to molecular structure and bonding. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule like magnesium gluceptate. mdpi.com A frequency calculation performed on the computationally optimized geometry of the complex yields a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending, or twisting of bonds). mdpi.com For magnesium gluceptate, this would include characteristic vibrations of the C=O, C-O, and O-H groups in the gluceptate ligand, as well as vibrations involving the Mg-O coordination bonds.

Comparing the calculated vibrational spectrum with experimental data from techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy allows for detailed structural assignment. frontiersin.org For example, a shift in the vibrational frequency of the carboxylate group's C=O stretch upon coordination to the magnesium ion is a key indicator of complex formation, and the magnitude of this shift can provide clues about the coordination mode (monodentate vs. bidentate).

Other spectroscopic properties can also be predicted. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹³C and ¹H atoms can be calculated to help assign peaks in experimental NMR spectra. Similarly, electronic transitions can be computed to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum of the complex.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies This table provides a hypothetical example of how theoretical and experimental spectroscopic data would be compared for key functional groups in magnesium gluceptate, based on methodologies applied to similar compounds like metal carbonates. mdpi.com

| Functional Group Vibration | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment/Comment |

| O-H Stretch (Hydroxyl) | 3250 - 3450 | 3200 - 3500 | Broad peak, indicative of extensive hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2900 - 3000 | 2890 - 2990 | Corresponds to the C-H bonds of the gluceptate backbone. |

| C=O Asymmetric Stretch (Carboxylate) | 1595 | 1600 | Frequency is lowered compared to the free carboxylic acid due to coordination with the Mg²⁺ ion. |

| C-O Stretch (Alcohol/Carboxylate) | 1050 - 1150 | 1040 - 1140 | Multiple overlapping peaks from the various C-O bonds in the molecule. |

| Mg-O Stretch | 300 - 400 | 310 - 410 | Low-frequency modes characteristic of metal-ligand coordination bonds. mdpi.com |

Mechanistic Biochemical Studies of Magnesium Ion Function Mediated by Gluceptate

Elucidation of Magnesium Ion Cofactor Roles in Enzyme Kinetics and Catalysis

The Mg²⁺ ion is an essential cofactor for a multitude of enzymes, participating in hundreds of metabolic reactions. magnesium.cadrinkharlo.com Its small ionic radius and high charge density make it a potent Lewis acid, capable of stabilizing negative charges on substrates and transition states, thereby facilitating catalysis. nih.govdiva-portal.org

A conserved catalytic mechanism involving two Mg²⁺ ions is a hallmark of many enzymes that process nucleic acids, most notably DNA and RNA polymerases. frontiersin.orgresearchgate.netcallutheran.edufrontiersin.org This "two-metal-ion" mechanism is fundamental to the phosphoryl transfer reaction, which involves the addition of a nucleotide to a growing DNA or RNA strand. frontiersin.orgcallutheran.edu

Within the active site of a DNA polymerase, two Mg²⁺ ions are precisely positioned by highly conserved aspartate residues. researchgate.netfrontiersin.org The roles of these two ions are distinct yet coordinated:

Metal A (Catalytic Metal): This ion is responsible for activating the attacking nucleophile. It lowers the pKa of the 3'-hydroxyl group of the primer strand, facilitating its deprotonation. oup.com This increases the nucleophilicity of the oxygen atom, preparing it to attack the α-phosphate of the incoming deoxynucleoside triphosphate (dNTP). callutheran.edu

Metal B (Nucleotide-Binding Metal): This ion coordinates with the triphosphate tail of the incoming dNTP. oup.com Its primary functions are to correctly position the dNTP for catalysis and to stabilize the negative charges of the pyrophosphate leaving group that is formed during the reaction. frontiersin.orgcallutheran.edu

This dual-ion mechanism effectively stabilizes the pentacovalent transition state of the phosphoryl transfer reaction, dramatically accelerating the rate of nucleotide incorporation. frontiersin.org While this two-ion mechanism is widely accepted, some studies have identified a third Mg²⁺ ion in the active site of certain polymerases, which may play a role in product release or inhibition at high concentrations. frontiersin.orgoup.com

| Magnesium Ion | Primary Function | Mechanism of Action |

|---|---|---|

| Metal A (Catalytic) | Activates the 3'-OH nucleophile | Lowers the pKa of the terminal hydroxyl group, facilitating proton removal. oup.com |

| Metal B (Nucleotide-Binding) | Positions the dNTP and stabilizes the leaving group | Coordinates with the triphosphate group and neutralizes the negative charge on the pyrophosphate. callutheran.edu |

The binding of Mg²⁺ can induce critical conformational changes in both enzymes and their substrates, which are essential for achieving a catalytically competent state. nih.govdiva-portal.org Kinetic studies have demonstrated that Mg²⁺ is not merely a static component of the active site but actively participates in the dynamic process of catalysis.

For instance, in phosphorylase kinase, the binding of Mg²⁺ to the catalytic γ subunit induces a conformational change that increases the accessibility of the active site, both in the isolated subunit and the full enzyme complex. nih.gov Similarly, in (Na⁺ + K⁺)-ATPase, Mg²⁺ binding is required for a conformational shift at the ATP-binding site, a prerequisite for the enzyme's photoinactivation by ATP analogs. nih.gov

In adenylate kinase, a key enzyme in energy homeostasis, the presence of Mg²⁺ induces a significant conformational rearrangement of the ATP and ADP substrates within the active site. This results in a 30° adjustment of the angle for the nucleophilic attack, optimizing the geometry for reversible phosphoryl transfer. nih.govdiva-portal.org Kinetic analyses of magnesium chelatase show that ATP hydrolysis, driven by the enzyme's BchI-BchD complex, causes a series of conformational changes in the BchH subunit, which is necessary for substrate binding and the eventual insertion of magnesium. nih.gov

The concentration of Mg²⁺ can act as a regulatory switch, modulating the activity of certain enzymes. The family of MST (Menaquinone, Siderophore, and Tryptophan biosynthetic) enzymes, which are magnesium-dependent, provides a clear example of this regulation. nih.gov

Kinetic studies on isochorismate synthase enzymes within this family, such as EntC and PchA, reveal that while Mg²⁺ is essential for their activity, high concentrations of the ion can be inhibitory. nih.gov This inhibition is not due to a blockage of substrate binding but rather a suppression of the product release rate. The Mg²⁺ ion effectively "locks" the product (isochorismate) in the active site. In contrast, for synthase enzymes that also possess lyase activity (like Irp9, which produces salicylate), this product retention is beneficial, as it channels the intermediate directly into the second reaction step. nih.govacs.org This demonstrates how Mg²⁺ concentration can differentially regulate enzymes with closely related structures and functions. Similarly, the activity of MST1/MST2 protein kinases is dependent on incubation with Mg²⁺ and ATP, which facilitates the phosphorylation of a key activation loop. nih.gov

Magnesium's Involvement in Nucleic Acid Structure and Function Research

Magnesium ions are indispensable for the proper structure and function of nucleic acids. nih.gov The high negative charge density of the phosphate (B84403) backbone of DNA and RNA creates significant electrostatic repulsion, which Mg²⁺ helps to neutralize, allowing these macromolecules to adopt their complex and functional three-dimensional structures. gatech.eduacs.org

Magnesium ions stabilize nucleic acid structures through two primary mechanisms: diffuse binding and site-specific coordination. acs.org

Site-Specific Binding: Mg²⁺ ions can bind directly (inner-sphere coordination) or via a single water molecule (outer-sphere coordination) to specific sites on RNA and, to a lesser extent, DNA. gatech.edumdpi.com These sites are often electronegative pockets created by the intricate folding of the nucleic acid chain, such as in the sharp turns of transfer RNA (tRNA) or the catalytic core of ribozymes. sciencedaily.comacs.org This site-specific binding is critical for stabilizing complex tertiary structures like pseudoknots and kink-turns, which are essential for their biological function. mdpi.compnas.org

Studies have shown that Mg²⁺ is more effective than monovalent ions like Na⁺ or K⁺ at stabilizing the native, folded structures of RNA molecules. oup.com The presence of Mg²⁺ measurably increases the thermal stability of DNA and is required for the proper folding of virtually all large RNA molecules, including ribosomal RNA (rRNA) and tRNA. gatech.edumagnesium.ca

| Interaction Type | Description | Structural Consequence |

|---|---|---|

| Diffuse (Atmospheric) Binding | Nonspecific electrostatic shielding of the phosphate backbone by a cloud of hydrated Mg²⁺ ions. acs.org | General stabilization of secondary and tertiary structures by reducing charge repulsion. acs.org |

| Site-Specific Coordination | Direct (inner-sphere) or water-mediated (outer-sphere) binding to specific electronegative pockets. gatech.edumdpi.com | Crucial for the formation and stability of complex tertiary motifs like loops, pseudoknots, and catalytic cores. mdpi.comacs.org |

Beyond its structural role, Mg²⁺ is a direct and essential participant in the mechanisms of DNA replication and gene expression (transcription and translation). nih.govstudy.comquora.com

DNA Replication: As detailed in section 4.1.1, Mg²⁺ is the critical cofactor for DNA polymerases, the enzymes that synthesize new DNA strands. nih.govmagnesium.ca Without the two catalytic Mg²⁺ ions in the active site, DNA replication cannot proceed. magnesium.ca Magnesium is also an essential cofactor for enzymes involved in DNA repair systems, including nucleotide excision repair and base excision repair, thereby playing a vital role in maintaining genomic stability. nih.gov

Gene Expression:

Transcription: The synthesis of RNA from a DNA template is catalyzed by RNA polymerases, which also employ a two-metal-ion catalytic mechanism requiring Mg²⁺. researchgate.netquora.com By neutralizing the negative charges of the DNA backbone, Mg²⁺ helps stabilize the transcription bubble where the DNA strands are separated. quora.com

Translation: The process of protein synthesis is heavily dependent on Mg²⁺. Magnesium ions are crucial for maintaining the structural integrity of ribosomes, the molecular machines that translate messenger RNA (mRNA) into protein. magnesium.cadrinkharlo.com The association and dissociation of the ribosomal subunits are regulated by Mg²⁺ concentration. quora.com Furthermore, Mg²⁺ stabilizes the structure of tRNA, ensuring the correct matching of codons and anticodons, and acts as a cofactor for enzymes involved in the activation of amino acids. drinkharlo.com Studies on cell-free protein synthesis systems have shown that Mg²⁺ plays a protective role, preventing the inactivation of enzymes during processing and activating the coupled transcription-translation system. nih.gov

In essence, from the replication of the genetic blueprint to the final synthesis of functional proteins, the presence and proper concentration of magnesium ions are fundamentally required at nearly every step. nih.gov

Cellular Homeostasis and Ion Channel Regulation by Magnesium in Research Models

The magnesium ion is a critical regulator of intracellular ion balance and neuronal activity, primarily through its complex relationship with calcium and its direct modulation of key ion channels.

Interplay of Magnesium and Calcium in Intracellular Homeostasis

Magnesium and calcium, the two most abundant intracellular divalent cations, have a complex and sometimes antagonistic relationship that is fundamental to cellular signaling and function. Magnesium acts as a natural physiological calcium channel blocker, modulating the influx and intracellular concentration of calcium (Ca²⁺). This regulation is vital, as uncontrolled rises in intracellular Ca²⁺ can lead to excitotoxicity and cell death.

Research in cultured vascular smooth muscle cells has demonstrated that reducing the extracellular magnesium concentration from a normal level (1.2 mM) to 0 mM leads to a nearly six-fold increase in intracellular free calcium. This suggests that extracellular Mg²⁺ plays a constant, crucial role in managing Ca²⁺ entry into cells. Within the cell, Mg²⁺ influences Ca²⁺ handling by affecting its sequestration into the sarcoplasmic reticulum (SR). Studies on skinned muscle fibers show that Mg²⁺ stimulates the active uptake of Ca²⁺ by the SR, which can help terminate a calcium-induced contraction.

This regulatory relationship extends to competition for transport and binding sites. Calcium and magnesium can compete for intestinal absorption, and their balance is critical for preventing inflammatory responses that can be exaggerated by magnesium deficiency in the presence of high calcium. This dynamic interplay establishes Mg²⁺ as a key modulator of Ca²⁺ signaling pathways, essential for maintaining cellular homeostasis.

| Interaction Type | Mechanism of Mg²⁺ Action | Consequence of Interaction |

| Channel Blockade | Acts as a physiological antagonist at calcium channels. | Modulates and reduces Ca²⁺ influx into the cell. |

| Intracellular Regulation | Stimulates Ca²⁺ uptake into the sarcoplasmic reticulum. | Promotes muscle relaxation and lowers cytosolic Ca²⁺ levels. |

| Transport Competition | Competes with Ca²⁺ for intestinal absorption and transport pathways. | The balance of Mg²⁺ and Ca²⁺ intake affects the absorption of both minerals. |

| Homeostatic Control | Regulates intracellular free Ca²⁺ concentration. | Prevents potentially toxic increases in intracellular Ca²⁺. |

Mechanistic Studies of Magnesium's Modulation of NMDA Receptor Activity

Magnesium's role in the central nervous system is highlighted by its profound effect on the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. The key feature of this interaction is a voltage-dependent channel block.

At the normal resting membrane potential of a neuron, extracellular Mg²⁺ ions bind to a site within the NMDA receptor's ion channel pore, physically obstructing the flow of other cations like Na⁺ and Ca²⁺. This block is not absolute but is highly effective at negative membrane potentials. For the channel to become permeable, two conditions must be met simultaneously:

The neurotransmitter glutamate (and a co-agonist like glycine or D-serine) must be bound to the receptor.

The postsynaptic membrane must be sufficiently depolarized (made less negative), typically by the activation of nearby AMPA receptors.

This depolarization electrostatically repels the positively charged Mg²⁺ ion from its binding site in the channel pore, expelling it and allowing ion flow. This dual requirement for both ligand binding and depolarization allows the NMDA receptor to function as a "coincidence detector," signaling the simultaneous activity of both the presynaptic (glutamate release) and postsynaptic (depolarization) neuron. The influx of Ca²⁺ through the opened channel then triggers downstream signaling cascades essential for synaptic strengthening. The concentration of extracellular Mg²⁺ directly influences the degree of the block and the threshold for receptor activation.

Research on Magnesium's Influence on Cellular Membrane Stability and Function

Magnesium is fundamentally important for the structural integrity and function of cellular membranes. Its primary role is to stabilize the phospholipid bilayer by interacting with the negatively charged phosphate groups on the membrane surface. This interaction helps to neutralize the repulsive forces between adjacent phospholipids, thereby increasing membrane stability and reducing passive permeability to ions.

In addition to its general stabilizing effect, Mg²⁺ can influence the organization of lipids within the membrane. Studies on binary lipid bilayer systems (DPPC/DPPS) show that Mg²⁺ can induce the reorganization of lipid microdomains. This ability to alter membrane structure has implications for processes like membrane fusion.

Magnesium's stabilizing function is also critical for organelles, particularly mitochondria. It helps protect the inner mitochondrial membrane from the formation of the permeability transition pore, a catastrophic event that can lead to the uncoupling of oxidative phosphorylation and trigger apoptosis or necrosis. Furthermore, Mg²⁺ is a required cofactor for numerous membrane-bound proteins, including ion transporters like the Na⁺/K⁺-ATPase, which are essential for maintaining the electrochemical gradients necessary for nerve impulses and nutrient transport.

| Membrane Component | Role of Magnesium (Mg²⁺) | Functional Implication |

| Phospholipid Bilayer | Interacts with and neutralizes negative charges of phosphate head groups. | Increases mechanical stability and reduces ion leakage. |

| Lipid Microdomains | Induces reorganization of lipid domains in mixed bilayer systems. | Influences membrane fluidity and processes like membrane fusion. |

| Mitochondrial Membrane | Protects against the formation of the permeability transition pore. | Preserves mitochondrial function and prevents initiation of cell death pathways. |

| Membrane Proteins | Acts as a cofactor for ion pumps (e.g., Na⁺/K⁺-ATPase). | Maintains essential ion gradients across the cell membrane. |

Magnesium Ion Influence on Protein Conformation and Stability in Biochemical Systems

Studies on Mg²⁺ Binding to Proteins and its Impact on Tertiary and Quaternary Structures

Magnesium ions play a crucial, albeit often subtle, role in stabilizing the tertiary and quaternary structures of a vast number of proteins. It is estimated that over 3,700 human proteins have putative magnesium binding sites. Unlike other divalent cations such as zinc, which often form tight, specific coordination geometries with protein side chains, magnesium binding is typically weaker (Kₐ ≤ 10⁵ M⁻¹) and less specific.

Mg²⁺ often stabilizes protein structure through indirect interactions, primarily by coordinating with water molecules that in turn form hydrogen bonds with the protein backbone or side chains. Direct binding, when it occurs, is usually to oxygen atoms, such as the carbonyl groups of the peptide backbone or the carboxylate groups of aspartate and glutamate residues. A single Mg²⁺ ion can form coordinate covalent bonds between two or more amino acid residues, creating a linkage that helps to lock in a specific protein fold.

Role of Magnesium in Activating Specific Signal Transduction Pathways in Research

In biochemical research, magnesium gluceptate is utilized as a source of magnesium ions (Mg²⁺) to investigate the pivotal role of this divalent cation in a multitude of signal transduction pathways. The gluceptate anion serves as a biologically compatible counter-ion, facilitating the delivery of magnesium ions to cellular and enzymatic systems under investigation. Once dissociated, the magnesium ion acts as a critical cofactor and a second messenger, modulating the activity of numerous enzymes and signaling proteins that are fundamental to cellular communication and response.

Magnesium's role in signal transduction is multifaceted, stemming from its ability to bind to and stabilize key molecules, most notably adenosine triphosphate (ATP). The biologically active form of ATP is often a complex with magnesium (Mg-ATP). wikipedia.org This interaction is crucial for phosphoryl transfer reactions, which are the cornerstone of kinase signaling cascades. mdpi.com Over 300 enzymes require the presence of magnesium ions for their catalytic action, including all enzymes that utilize or synthesize ATP. wikipedia.org

Research has elucidated magnesium's involvement in several key signaling pathways:

Protein Kinase Cascades: Magnesium is indispensable for the activity of protein kinases, which are central to many signaling pathways that regulate cell growth, differentiation, and metabolism. mdpi.com Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases are activated by growth factors, and their kinase activity is dependent on magnesium. mdpi.com Magnesium ions in the active site of kinases help to properly orient the gamma-phosphate of ATP for transfer to a substrate.

G protein-coupled receptor (GPCR) Signaling: Magnesium ions can influence the signaling of GPCRs. For instance, they are required for the activity of adenylyl cyclase, an enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.

Ion Channel Regulation and Neuronal Signaling: Magnesium ions play a crucial role in regulating the activity of certain ion channels. A well-documented example is the voltage-dependent block of N-methyl-D-aspartate (NMDA) receptors in neurons. nih.gov This regulation is critical for synaptic plasticity, learning, and memory. nih.gov Furthermore, studies have shown that magnesium influx through NMDA receptors can act as a second messenger, activating downstream signaling pathways such as the p38 mitogen-activated protein kinase (p38 MAPK) pathway, leading to the activation of the transcription factor CREB. nih.govresearchgate.net

Insulin Signaling Pathway: Magnesium is involved in the secretion and signaling of insulin. nih.gov It acts as a cofactor for enzymes in the insulin signaling cascade, including the insulin receptor tyrosine kinase. nih.gov Magnesium deficiency has been associated with insulin resistance, highlighting its importance in glucose metabolism. nih.gov

Wnt Signaling Pathway: Studies have indicated that magnesium can enhance bone repair by activating Wnt signaling pathways. nih.gov This pathway is crucial for embryonic development and tissue regeneration in adults.

The following tables summarize key research findings on the role of magnesium in activating specific signal transduction pathways.

Table 1: Magnesium-Dependent Enzymes in Signal Transduction

| Enzyme/Protein | Signaling Pathway | Role of Magnesium |

| Protein Kinases (e.g., PKA, PKC, MAPK) | Multiple pathways including cell growth, proliferation, and differentiation | Essential cofactor for phosphoryl transfer from ATP to substrate proteins. mdpi.com |

| Adenylyl Cyclase | GPCR signaling | Required for the catalytic activity of converting ATP to cAMP. |

| Phosphoinositide 3-kinase (PI3K) | PI3K/AKT/mTOR pathway | Facilitates the phosphorylation of phosphoinositides. |

| Receptor Tyrosine Kinases (RTKs) | Growth factor signaling (e.g., EGF, VEGF) | Crucial for the kinase activity of the receptor. mdpi.com |

| NMDA Receptor | Neuronal signaling | Acts as a voltage-dependent channel blocker and an influx-dependent second messenger. nih.gov |

| Insulin Receptor Tyrosine Kinase | Insulin signaling | Essential for the autophosphorylation and activation of the insulin receptor. nih.gov |

Table 2: Research Findings on Magnesium's Role in Specific Signaling Pathways

| Signaling Pathway | Research Model/System | Key Findings |

| NMDA Receptor-Mediated CREB Signaling | Cultured neurons and brain slices | Magnesium influx through NMDA receptors activates p38 MAPK, leading to CREB activation. nih.govresearchgate.net |

| Wnt Signaling | Mouse model of femoral defects | Supplemental magnesium gluconate stimulated bone healing through the activation of Wnt signaling molecules. nih.gov |

| Insulin Signaling | Biochemical and cellular studies | Magnesium is vital for the activity of intracellular proteins involved in insulin secretion and acts in the phosphorylation of key proteins in the insulin signaling cascade. nih.gov |

| Plant Adenylate Kinase (AK) Signaling | Plant cell studies | Intracellular free magnesium concentration, regulated by adenylate kinase, acts as a signal of the cell's energetic status. mdpi.comresearchgate.net |

Advanced Analytical Chemistry Methodologies for Magnesium Gluceptate Quantification and Characterization

Spectroscopic and Chromatographic Techniques for Magnesium Gluceptate Analysis

Spectroscopic and chromatographic methods offer versatile approaches for the analysis of the magnesium ion from magnesium gluceptate. These techniques are valued for their specificity and ability to function in complex sample solutions.

Spectrophotometry provides a cost-effective and accessible method for quantifying magnesium ions. The principle involves the reaction of Mg²⁺ with a specific chromogenic agent (a complexing agent) to form a colored complex. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of magnesium in the sample, in accordance with the Beer-Lambert law. muni.cz

Several reagents are employed for this purpose, each with a characteristic wavelength of maximum absorbance. For instance, magnesium reacts with xylidyl blue in an alkaline medium to form a colored complex. muni.cz Similarly, o-cresolphthalein (B1221799) complexone (CPC) reacts with Mg(II) in alkaline conditions to yield a pink-colored complex with an absorption maximum at 570 nm. nih.gov To enhance specificity, masking agents are often used to prevent interference from other divalent cations, such as calcium. In the xylidyl blue method, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is included to chelate and remove calcium ions from interfering. muni.cz A study on pharmaceutical preparations utilized a sequential injection analysis (SIA) system with CPC, where a masking-buffer solution was introduced before the reagent to ensure calcium was masked prior to the Mg-CPC complexation. nih.gov

Table 1: Spectrophotometric Methods for Magnesium Ion Determination

| Reagent | Principle | Wavelength (λmax) | Key Features | Reference |

|---|---|---|---|---|

| Xylidyl Blue | Forms a colored complex with Mg²⁺ in an alkaline medium. | 520 nm | EGTA is used to mask calcium interference. | muni.cz |

| o-Cresolphthalein Complexone (CPC) | Forms a pink-colored complex with Mg(II) in alkaline media. | 570 nm | Linear range of 0-20 mg/L; detection limit of 0.24 mg/L. | nih.gov |

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique well-suited for the analysis of ions like Mg²⁺. researchgate.net This method separates ions based on their electrophoretic mobility in an electric field. For metal ion analysis, indirect UV detection is commonly employed. researchgate.netnih.gov

CZE has proven valuable for determining magnesium in complex biological and aqueous matrices. researchgate.nettandfonline.com A key advantage is its ability to quantify the concentration of free (unbound) magnesium ions, which is crucial in studies like in vitro transcription (IVT) processes where Mg²⁺ acts as a vital cofactor. researchgate.netnih.gov Researchers have developed robust CZE methods to monitor free Mg²⁺ consumption during mRNA production, which helps in optimizing reaction yields and product quality. researchgate.netnih.gov The separation conditions, including the composition of the background electrolyte (buffer), pH, and applied voltage, are optimized to achieve clear separation from other cations and matrix components. researchgate.netresearchgate.net For instance, a method for analyzing calcium and magnesium in sodium-matrix waters used an electrolyte containing creatinine (B1669602) and oxalic acid at pH 4.6 to achieve optimal separation and a detection limit of 4 µM. researchgate.net

Ion Chromatography (IC) is a powerful and widely adopted technique for the simultaneous determination of multiple inorganic cations, including sodium, potassium, calcium, and magnesium, in a single analytical run. metrohm.commdpi.comasianpubs.org This makes it highly efficient for analyzing electrolyte composition in various samples. The method typically uses a high-capacity cation-exchange column for separation, followed by suppressed conductivity detection. metrohm.comasianpubs.org

IC methods have been developed and validated for quantifying magnesium in pharmaceutical oral solutions and other complex matrices. mdpi.com One such method utilized a Dionex® IonPac® CS16 column with a methane (B114726) sulfonic acid eluent, demonstrating good linearity and accuracy for magnesium concentrations in the range of 4.5–13.5 ppm. mdpi.com The precision of the method was high, with relative standard deviation (RSD) for intra- and inter-day analysis being less than 1.0%. mdpi.com The United States Pharmacopeia (USP) has also moved towards modernizing monographs by replacing older titration methods with more specific and accurate IC procedures for the assay of magnesium and the limit of calcium in materials like magnesium oxide. metrohm.comthermofisher.com

Table 2: Research Findings for Magnesium Determination by Ion Chromatography

| Parameter | Finding |

|---|---|

| Column | Dionex® IonPac® CS16 (250 × 5 mm) |

| Mobile Phase | Gradient elution with Methane Sulfonic Acid (MSA) and Milli-Q water |

| Flow Rate | 1.2 mL/min |

| Detection | Suppressed Conductivity |

| Retention Time (Mg²⁺) | 16.2 min |

| Linearity Range (Mg as sulfate) | 4.5–13.5 ppm |

| Precision (RSD) | < 1.0% |

Data sourced from a study on the analysis of oral pharmaceutical dosage forms. mdpi.com

Elemental Analysis Approaches for Magnesium Quantification in Complex Matrices

Elemental analysis techniques atomize a sample to measure the concentration of a specific element, in this case, magnesium. These methods are highly sensitive and provide a direct measure of the total elemental content, making them ideal for complex matrices where the organic portion of magnesium gluceptate might interfere with other methods.

Flame Atomic Absorption Spectrophotometry (FAAS) is a robust and reliable technique for determining the concentration of magnesium in a wide variety of samples. thermofisher.com The underlying principle involves aspirating a liquid sample into a flame, which converts the analyte into free, ground-state atoms. These atoms then absorb light at a characteristic wavelength (285.2 nm for magnesium) emitted from a hollow cathode lamp. The amount of light absorbed is proportional to the concentration of the element in the sample. thermofisher.compdx.edu

A critical aspect of AAS analysis for magnesium is addressing potential interferences. Chemical interferences can occur from elements like aluminum, silicon, and phosphorus, which can form stable compounds with magnesium in the flame, reducing the signal. nemi.govnemi.gov To overcome this, a releasing agent, such as lanthanum chloride, is commonly added to both the standards and samples. nemi.govnemi.gov The lanthanum preferentially binds with the interfering anions, allowing the magnesium to be atomized freely. The method is widely used for determining magnesium in water, food, and pharmaceutical products. thermofisher.comnemi.govlaboratuvar.com

Table 3: Typical Instrumental Parameters for Magnesium Analysis by FAAS

| Parameter | Setting |

|---|---|

| Wavelength | 285.2 nm |

| Band Pass | 0.5 nm |

| Background Correction | D2 (Deuterium Lamp) |

| Lamp Current | 75% |

| Signal Measurement | Continuous |

Instrument settings for a Thermo Scientific™ iCE™ 3300 AA Spectrometer used in the analysis of meat samples. thermofisher.com

Inductively Coupled Plasma – Optical Emission Spectrophotometry (ICP-OES) is a highly sensitive and powerful technique for rapid, multi-element analysis. spectroscopyonline.comscholarsresearchlibrary.com It utilizes an argon plasma, a high-temperature (6,000–10,000 K) ionized gas, to desolvate, atomize, and excite atoms from the sample. As the excited atoms and ions relax to a lower energy state, they emit light at characteristic wavelengths. scholarsresearchlibrary.com A spectrometer separates these wavelengths, and the intensity of the emitted light is measured to determine the concentration of each element.

ICP-OES offers several advantages, including excellent detection limits (parts per billion or lower for most elements), a wide linear dynamic range, and high sample throughput. spectroscopyonline.comscholarsresearchlibrary.com Magnesium is an element that emits brightly, allowing for detection limits in the tens of parts per trillion (pg/mL) range. spectroscopyonline.com The technique is frequently used in research for the elemental analysis of environmental, metallurgical, and biological samples. horiba.com A study validating an ICP-OES method for determining magnesium and other macroelements in milk samples required an initial acid digestion step to break down the complex matrix. nih.gov This same principle of digestion followed by ICP-OES analysis would be applicable for the precise determination of the total magnesium content in a final product containing magnesium gluceptate. The method showed high accuracy, with recoveries between 91.54% and 116.0%, and excellent precision, with RSD below 5.0%. nih.gov

Table 4: Method Validation Data for Magnesium Analysis by ICP-OES in a Complex Matrix

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.9993 |

| Limit of Quantification (LOQ) | 11.56 µg·g⁻¹ |

| Recovery | 91.54–116.0% |

| Repeatability (RSD) | < 5.0% |

| Interday Reproducibility (RSD) | < 5.0% |

Data from a study on the analysis of macroelements in Australian retail pasteurised milk. nih.gov

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Trace Element Detection

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) stands as a premier analytical technique for the determination of trace and ultra-trace elements. measurlabs.com Its high sensitivity, broad elemental coverage, and wide linear dynamic range make it exceptionally suitable for the analysis of magnesium and other elemental constituents in various matrices. measurlabs.commicrochemlab.com

The fundamental principle of ICP-MS involves the introduction of a sample, typically in liquid form, into a high-temperature argon plasma (around 10,000 Kelvin). microchemlab.com This extreme temperature effectively desolvates, atomizes, and ionizes the elements present in the sample. The resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the abundance of each ion, allowing for precise determination of elemental concentrations, even at parts-per-trillion (ppt) levels. microchemlab.com

In the context of magnesium gluceptate analysis, ICP-MS can be employed to:

Quantify the magnesium content with exceptional accuracy.

Detect and quantify other trace elemental impurities that may be present in the compound. This is crucial for quality control in pharmaceutical and food-grade applications.

Analyze magnesium levels in complex biological samples , such as blood, urine, or tissue, to support research in nutrition and medicine. researchgate.netnih.gov

Modern ICP-MS instruments often incorporate features to mitigate spectral interferences, which can arise from polyatomic ions, enhancing the accuracy of the measurements. tandfonline.com The versatility of ICP-MS allows for the simultaneous analysis of multiple elements, providing a comprehensive elemental profile in a single analytical run. tandfonline.com

Analytical Scanning Electron Microscopy (ASEM) with X-ray Analysis for Tissue Magnesium

Analytical Scanning Electron Microscopy (ASEM) coupled with Energy Dispersive X-ray Analysis (EDX or EDS) offers a powerful method for the in-situ elemental analysis of biological tissues, including the determination of magnesium content. nih.govmdpi.com This technique provides not only quantitative data but also spatial information about the distribution of elements within a sample.

The process begins with a focused beam of electrons scanning the surface of the specimen. The interaction of the electron beam with the atoms in the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. The secondary and backscattered electrons are used to create a high-resolution image of the sample's surface morphology.

Simultaneously, the EDX detector collects the characteristic X-rays emitted from the sample. Each element emits X-rays at specific energy levels, creating a unique spectral fingerprint. By analyzing the energy and intensity of these X-rays, the elemental composition of the analyzed area can be determined.

For tissue magnesium analysis, ASEM with EDX has been applied to various sample types, including:

Sublingual epithelial cells : These cells are easily and non-invasively collected and can reflect recent changes in the body's mineral electrolyte status. nih.govavalonhcs.comavalonhcs.com The analysis of these cells has been used to assess intracellular magnesium levels. nih.gov

Muscle biopsies : Researchers have used EDX coupled with SEM to quantify elemental differences, including magnesium, in muscle tissue. mdpi.com

A study on the identification of talc (B1216) in tissues, which contains magnesium, established empirical quantitative ranges for its identification using SEM/EDS, highlighting the precision of this technique. rogersimagingcorp.com The ability to visualize the sample and select specific areas for elemental analysis makes ASEM with EDX a valuable tool for understanding the micro-distribution of magnesium in biological systems.

Method Validation and Inter-Laboratory Comparability in Magnesium Research

To ensure the reliability and consistency of analytical data in magnesium research, rigorous method validation and the establishment of inter-laboratory comparability are essential. These practices guarantee that results are accurate, repeatable, and reproducible across different laboratories and studies.

Establishing Linearity, Repeatability, and Reproducibility for Analytical Protocols

Method validation is the process of providing scientific evidence that an analytical method is suitable for its intended purpose. metrology-journal.org Key parameters that must be established include linearity, repeatability, and reproducibility. labmanager.comeuropa.eu

Linearity : This parameter assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. labmanager.com It is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²), slope, and y-intercept of the resulting calibration curve. metrology-journal.org For many applications, an R² value of ≥ 0.999 is considered indicative of a strong linear relationship. labmanager.com

Repeatability (Intra-assay Precision) : Repeatability refers to the precision of the method when performed under the same operating conditions over a short period. europa.eu This is typically assessed by performing multiple measurements of the same sample by the same analyst on the same instrument. labmanager.com The variation in the results is usually expressed as the standard deviation or relative standard deviation (RSD).

The following table summarizes the acceptance criteria for these parameters as might be applied in a method transfer protocol.

| Parameter | Acceptance Criteria for Assay | Acceptance Criteria for Degradation Products |

|---|---|---|

| Method Repeatability | < 2.0% | < 5% |

| Intermediate Precision | < 2.5% | < 10% |

| Reproducibility | < 3.0% | < 15% |

This table is based on example criteria and may vary depending on the specific analytical method and its application. ikev.org

Use of Certified Reference Materials and Standard Solutions for Accuracy

The accuracy of an analytical method describes the closeness of a measured value to the true or accepted reference value. labmanager.comreagecon.com A cornerstone of ensuring accuracy and establishing traceability is the use of Certified Reference Materials (CRMs) and standard solutions. mdpi.comiaea.org

Certified Reference Materials (CRMs) : CRMs are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, and for which property values have been certified by a metrologically valid procedure. bipea.org They are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. bipea.org Laboratories use CRMs for instrument calibration, method validation, routine quality control, and proficiency testing. mdpi.com

Standard Solutions : In addition to solid CRMs, standard solutions with accurately known concentrations of the analyte are crucial for calibrating instruments and assessing the linearity and accuracy of a method. Inter-laboratory studies often utilize shared standard solutions to assess and improve the comparability of measurements between different facilities. colorado.edu For instance, an inter-laboratory study on foraminiferal Mg/Ca analysis showed that while intra-laboratory precision on standard solutions was high (better than 0.5%), the inter-laboratory precision was lower, highlighting the importance of such comparisons. colorado.edu

The following table provides an example of certified values for a Standard Reference Material (SRM) containing magnesium.

| Element | Certified Value (Percent by Weight) | Estimated Uncertainty |

|---|---|---|

| Magnesium | 4.58 | 0.05 |

| Silicon | 45.7 | 0.2 |

| Calcium | 1.48 | 0.03 |

| Iron | 0.89 | 0.02 |

This table is based on data for a Magnesium Ferrosilicon Standard Reference Material and serves as an illustrative example. nist.gov

Participation in proficiency testing and inter-laboratory comparison studies is a mandatory requirement for laboratories accredited under ISO/IEC 17025 and plays a vital role in demonstrating the reliability of analytical results. bipea.orgeuropean-accreditation.org These programs provide an independent assessment of a laboratory's performance by comparing its results to those of other laboratories. bipea.org

Research Applications of Magnesium Gluceptate in Non Clinical Biotechnological and Cellular Studies

Magnesium Gluceptate as a Component in Cell Culture and Biochemical Assay Systems

The consistent and controlled provision of magnesium is essential for the viability and normal functioning of cells in in vitro systems. Magnesium gluceptate can serve as a valuable supplement in these contexts.

Magnesium is the second most abundant intracellular cation and is indispensable for numerous cellular processes, including the stabilization of nucleic acids and proteins, regulation of ion channels, and signal transduction. thermofisher.com The availability of magnesium in cell culture and fermentation media can significantly influence the growth and metabolism of cells. Consequently, the manipulation of extracellular magnesium concentrations is considered a straightforward yet powerful method for physiological cell engineering. thermofisher.com

While many standard culture media contain inorganic magnesium salts like magnesium sulfate (B86663) or magnesium chloride, organic salts such as magnesium gluceptate offer an alternative source. The choice of salt can be critical, as studies have shown that different magnesium salts can have varying bioavailability and effects on cell proliferation. For instance, a study comparing magnesium sulfate, magnesium chloride, and magnesium pidolate on four different human cell lines found that the effects were cell-type dependent. fda.gov Although magnesium gluceptate was not included in this specific study, the results highlight the principle that the organic anion can influence cellular uptake and response, suggesting that magnesium gluceptate's utility would be dependent on the specific cell type and experimental conditions. Custom media formulations, which are often required for specific research models like inducing epilepsy in SH-SY5Y cells by omitting magnesium, demonstrate the need for a variety of magnesium compounds to precisely control culture conditions. snmjournals.org